molecular formula C14H14N2O2 B2882880 6-(4-methylphenoxy)nicotinaldehyde O-methyloxime CAS No. 338960-66-0

6-(4-methylphenoxy)nicotinaldehyde O-methyloxime

Cat. No.: B2882880
CAS No.: 338960-66-0
M. Wt: 242.278
InChI Key: LFHJLRQQGPOEDH-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methylphenoxy)nicotinaldehyde O-methyloxime is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol It is known for its unique structure, which includes a nicotinaldehyde core substituted with a 4-methylphenoxy group and an O-methyloxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenoxy)nicotinaldehyde O-methyloxime typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylphenoxy)nicotinaldehyde O-methyloxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxime derivatives with altered oxidation states.

    Reduction: Amines derived from the reduction of the oxime group.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-methylphenoxy)nicotinaldehyde O-methyloxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-methylphenoxy)nicotinaldehyde O-methyloxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group may interact with hydrophobic regions of proteins, affecting their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methylphenoxy)nicotinaldehyde oxime: Similar structure but lacks the methoxy group.

    6-(4-methylphenoxy)nicotinaldehyde: Lacks the oxime group.

    4-methylphenoxy nicotinaldehyde derivatives: Various derivatives with different substituents on the nicotinaldehyde core.

Uniqueness

6-(4-methylphenoxy)nicotinaldehyde O-methyloxime is unique due to the presence of both the methoxy and oxime groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with biological targets and provide versatility in chemical reactions .

Properties

IUPAC Name

(E)-N-methoxy-1-[6-(4-methylphenoxy)pyridin-3-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11-3-6-13(7-4-11)18-14-8-5-12(9-15-14)10-16-17-2/h3-10H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHJLRQQGPOEDH-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)/C=N/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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